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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B100983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a crucial intermediate in

the production of Ponatinib, a potent tyrosine kinase inhibitor. The synthesis involves a

Sonogashira coupling reaction between 3-Bromoimidazo[1,2-b]pyridazine and a terminal

alkyne. This document outlines the synthetic workflow, experimental procedures, and the

mechanism of action of Ponatinib as a BCR-ABL inhibitor.

Introduction
Ponatinib is a multi-targeted tyrosine kinase inhibitor effective in the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL).[1] A key step in the synthesis of Ponatinib involves the formation of a carbon-carbon

bond between the imidazo[1,2-b]pyridazine core and the substituted phenyl ring via an ethynyl

linker. The Sonogashira cross-coupling reaction is a highly effective method for achieving this

transformation.[2] This protocol details the synthesis of the Ponatinib intermediate, 3-

(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)phenyl)benzamide, from 3-Bromoimidazo[1,2-b]pyridazine.

Synthetic Workflow
The overall synthetic strategy involves two main stages: the preparation of the key reactants

and the subsequent Sonogashira coupling to form the desired intermediate.
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Reactant Preparation

Sonogashira Coupling

Imidazo[1,2-b]pyridazine 3-Bromoimidazo[1,2-b]pyridazineBromination

Ponatinib Intermediate3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Pd(PPh3)4, CuI, DIPEA

Click to download full resolution via product page

Caption: Synthetic workflow for the Ponatinib intermediate.

Experimental Protocols
Protocol 1: Synthesis of 3-Bromoimidazo[1,2-
b]pyridazine
This protocol describes the bromination of imidazo[1,2-b]pyridazine to yield the starting

material, 3-Bromoimidazo[1,2-b]pyridazine.

Materials:

Imidazo[1,2-b]pyridazine

N-Bromosuccinimide (NBS)

2,2'-Azobis(2-methylpropionitrile) (AIBN)

Chloroform

Procedure:

In a round-bottom flask, dissolve Imidazo[1,2-b]pyridazine in chloroform.
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Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and then place it in an ice bath to

facilitate precipitation.

Filter the precipitate and concentrate the filtrate to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield 3-
Bromoimidazo[1,2-b]pyridazine as a solid.

Protocol 2: Sonogashira Coupling for the Synthesis of
the Ponatinib Intermediate
This protocol details the palladium-catalyzed Sonogashira coupling of 3-Bromoimidazo[1,2-
b]pyridazine with 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)phenyl)benzamide.

Materials:

3-Bromoimidazo[1,2-b]pyridazine

3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)phenyl)benzamide

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Copper(I) iodide (CuI)

Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Procedure:
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To a reaction vessel, add 3-Bromoimidazo[1,2-b]pyridazine, 3-ethynyl-4-methyl-N-(4-((4-

methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, Pd(PPh3)4, and CuI.

Add anhydrous DMF to dissolve the reactants.

Add DIPEA to the mixture.

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or

argon).

Monitor the reaction by TLC or HPLC.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

Ponatinib intermediate.

Data Presentation
Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Purity (by
HPLC)

3-

Bromoimidazo[1,

2-b]pyridazine

198.02 1.0 75-85 >98%

3-ethynyl-4-

methyl-N-

(...)benzamide

454.48 1.0-1.2 - >98%

Ponatinib

Intermediate
532.56 - 80-90 >99%
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Mechanism of Action of Ponatinib: BCR-ABL
Inhibition
Ponatinib is a potent pan-BCR-ABL inhibitor, designed to be effective against not only the

native BCR-ABL kinase but also its mutated forms, including the highly resistant T315I

"gatekeeper" mutation.[3][4][5] The Philadelphia chromosome, a genetic abnormality found in

CML and Ph+ ALL, leads to the formation of the constitutively active BCR-ABL fusion protein, a

tyrosine kinase that drives uncontrolled cell proliferation.[1]

Ponatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain.[3][4]

This binding action blocks the phosphorylation of downstream substrates, thereby inhibiting the

signaling pathways that lead to leukemic cell growth and survival.[4] The unique structural

feature of Ponatinib, a carbon-carbon triple bond, allows it to effectively bind to the T315I

mutant, where other inhibitors fail.[5]
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Caption: Mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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